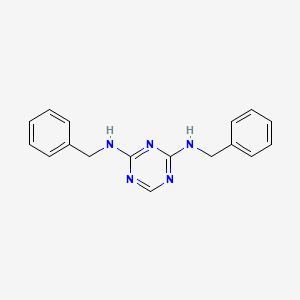![molecular formula C16H18O2S4 B14458861 Bis[(4-methoxyphenyl)methyl]tetrasulfane CAS No. 67535-27-7](/img/structure/B14458861.png)
Bis[(4-methoxyphenyl)methyl]tetrasulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-methoxyphenyl)methyl]tetrasulfane is an organic compound characterized by the presence of four sulfur atoms linked in a chain, with two 4-methoxyphenyl groups attached to the terminal sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)methyl]tetrasulfane typically involves the reaction of 4-methoxybenzyl chloride with sodium tetrasulfide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(4-methoxyphenyl)methyl]tetrasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the tetrasulfane linkage can yield disulfides or thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis[(4-methoxyphenyl)methyl]tetrasulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying biological redox processes.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Bis[(4-methoxyphenyl)methyl]tetrasulfane involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. The sulfur atoms in the tetrasulfane linkage play a crucial role in these redox reactions, facilitating the transfer of electrons.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-methoxyphenyl) disulfide
- Bis(4-methoxyphenyl) trisulfide
- Diallyl trisulfide
- Diallyl tetrasulfide
Uniqueness
Bis[(4-methoxyphenyl)methyl]tetrasulfane is unique due to its specific tetrasulfane linkage, which imparts distinct chemical properties compared to disulfides and trisulfides
Propriétés
Numéro CAS |
67535-27-7 |
|---|---|
Formule moléculaire |
C16H18O2S4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
1-methoxy-4-[[(4-methoxyphenyl)methyltetrasulfanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2S4/c1-17-15-7-3-13(4-8-15)11-19-21-22-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
Clé InChI |
ONPKOCVCVGMKIS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CSSSSCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


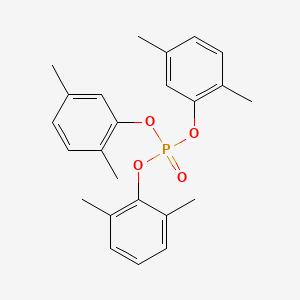
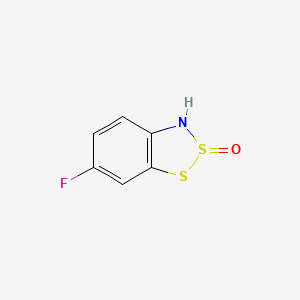
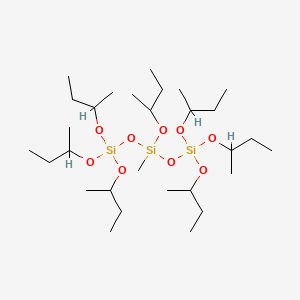
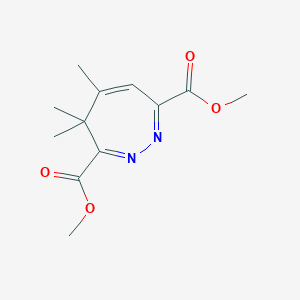
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
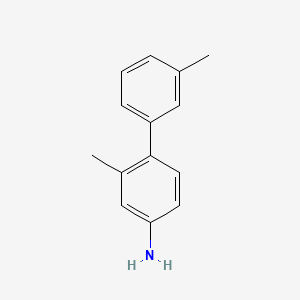
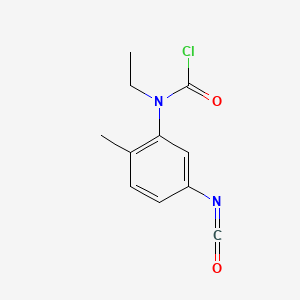
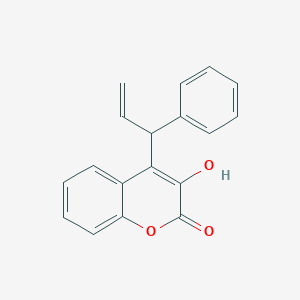
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)


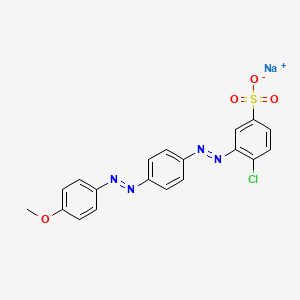
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
